molecular formula C8H9ClN2O B13942486 (E)-4-Chloro-6-(2-ethoxyvinyl)pyrimidine

(E)-4-Chloro-6-(2-ethoxyvinyl)pyrimidine

Cat. No.: B13942486
M. Wt: 184.62 g/mol
InChI Key: HZSJTSKOMUZKLQ-ONEGZZNKSA-N
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Description

(E)-4-Chloro-6-(2-ethoxyvinyl)pyrimidine is a valuable chemical reagent for contemporary organic synthesis and medicinal chemistry research. This compound features a pyrimidine ring, a fundamental scaffold in numerous biologically active molecules, which is functionalized with both a chloro group and an (E)-configured 2-ethoxyvinyl group . This specific structure makes it a versatile synthetic intermediate. The electron-deficient pyrimidine ring and the chlorine atom at the 4-position make it highly amenable to nucleophilic aromatic substitution reactions, allowing researchers to introduce a variety of other functional groups . Furthermore, the (E)-2-ethoxyvinyl group can participate in various chemical transformations and serves as a key handle for further structural elaboration. The positional isomerism of the substituents on the pyrimidine ring is a key consideration, as it directly influences the compound's electronic properties, reactivity, and its potential interactions with biological targets . As a multifunctionalized pyrimidine, its primary research value lies in its role as a precursor for the synthesis of more complex molecular architectures, including those with potential applications in developing novel therapeutic agents . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9ClN2O

Molecular Weight

184.62 g/mol

IUPAC Name

4-chloro-6-[(E)-2-ethoxyethenyl]pyrimidine

InChI

InChI=1S/C8H9ClN2O/c1-2-12-4-3-7-5-8(9)11-6-10-7/h3-6H,2H2,1H3/b4-3+

InChI Key

HZSJTSKOMUZKLQ-ONEGZZNKSA-N

Isomeric SMILES

CCO/C=C/C1=CC(=NC=N1)Cl

Canonical SMILES

CCOC=CC1=CC(=NC=N1)Cl

Origin of Product

United States

Chemical Reactivity and Transformation Mechanisms of E 4 Chloro 6 2 Ethoxyvinyl Pyrimidine

Reactivity at the Chloro-Substituted Pyrimidine (B1678525) Position

The chlorine atom at the C4 position of the pyrimidine ring is a labile leaving group, enabling a wide array of synthetic modifications. This reactivity is central to the utility of (E)-4-Chloro-6-(2-ethoxyvinyl)pyrimidine as a building block for more complex molecules.

The C4 position of the pyrimidine ring is highly activated towards nucleophilic aromatic substitution (S_NAr). This enhanced reactivity is a general feature of 4-halopyrimidines, which are typically more reactive than their 2-halo counterparts. stackexchange.com The substitution process involves the attack of a nucleophile on the electron-deficient carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex, before the expulsion of the chloride ion. stackexchange.com

A variety of nucleophiles can be employed to displace the C4-chloro substituent, including amines, alkoxides, and thiols, usually under basic conditions. smolecule.com For instance, the reaction of 4-chloropyrimidine (B154816) derivatives with amines is a common method for synthesizing aminopyrimidines. nih.govnih.gov Similarly, reaction with sodium ethoxide leads to the corresponding ethoxy-substituted pyrimidine. researchgate.net This selective reactivity at the C4 position allows for the controlled introduction of diverse functional groups.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Chloropyrimidines
NucleophileReagent ExampleProduct TypeReference
AmineSubstituted anilines, piperazines4-Aminopyrimidine derivative nih.govnih.gov
AlkoxideSodium ethoxide (NaOEt)4-Alkoxypyrimidine derivative smolecule.comresearchgate.net
ThiolThiols (R-SH)4-Thioetherpyrimidine derivative smolecule.com

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, and the C4-chloro position of the pyrimidine ring is an excellent handle for such transformations. nih.govnih.govlibretexts.org The electron-deficient character of the pyrimidine ring makes it a highly reactive partner in these reactions, often more so than corresponding benzene-based halides. researchgate.net

Palladium-catalyzed reactions are particularly prevalent. The Suzuki-Miyaura coupling, which pairs an organoboron reagent with a halide, is widely used to introduce aryl or vinyl substituents, thus forming new C-C bonds. researchgate.netnih.govchemistry.coach Other significant C-C bond-forming reactions include the Sonogashira coupling (with terminal alkynes) and the Heck coupling (with alkenes). chemistry.coach These methods allow for the construction of complex molecular architectures based on the pyrimidine scaffold. mdpi.com

In addition to C-C bond formation, these catalytic systems can also be adapted to form C-N and C-O bonds, providing alternative routes to the aminopyrimidines and alkoxypyrimidines that are also accessible via S_NAr. nih.govmdpi.com

Table 2: Common Cross-Coupling Reactions at the C4-Position
Reaction NameCoupling PartnerCatalyst System (Typical)Bond FormedReference
Suzuki-MiyauraAryl/Vinylboronic acidPd(0) complex (e.g., Pd(PPh₃)₄), BaseCarbon-Carbon researchgate.netnih.gov
SonogashiraTerminal alkynePd(0) complex, Cu(I) co-catalyst, BaseCarbon-Carbon chemistry.coach
HeckAlkenePd(0) or Pd(II) catalyst, BaseCarbon-Carbon chemistry.coach
Buchwald-HartwigAminePd(0) complex, Ligand, BaseCarbon-Nitrogen nih.gov

The C4-chloro substituent can also be displaced by strong carbon nucleophiles such as those derived from organometallic reagents, including Grignard (organomagnesium) and organolithium reagents. researchgate.net These reactions provide a direct pathway for the alkylation or arylation of the pyrimidine ring, forming a C-C bond. The reaction proceeds via nucleophilic attack of the carbanionic portion of the organometallic reagent at the C4 position, displacing the chloride. The electron-deficient pyrimidine ring facilitates this type of reaction, making it a viable synthetic strategy for introducing hydrocarbyl fragments that are not readily installed using other cross-coupling methods. researchgate.net

Transformations of the (E)-2-Ethoxyvinyl Moiety

The (E)-2-ethoxyvinyl group at the C6 position is an enol ether functionality, which possesses its own distinct reactivity that can be exploited for further molecular elaboration.

The carbon-carbon double bond of the ethoxyvinyl moiety is susceptible to oxidative cleavage. smolecule.com Treatment with strong oxidizing agents, such as potassium permanganate (B83412) or chromium trioxide, can break the double bond. smolecule.com Depending on the specific reaction conditions and the workup procedure, this oxidative cleavage can yield either a pyrimidine-6-carbaldehyde or a pyrimidine-6-carboxylic acid. This transformation provides a synthetic route to introduce oxygenated functional groups at the C6 position of the pyrimidine ring.

The ethoxyvinyl group and the pyrimidine ring can both undergo reduction, with the outcome depending on the choice of reducing agent and reaction conditions. smolecule.com

The double bond of the vinyl side chain can be selectively reduced via catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst). This would convert the (E)-2-ethoxyvinyl group into a 2-ethoxyethyl substituent without affecting the aromaticity of the pyrimidine ring.

Conversely, the pyrimidine ring itself can be reduced. This is a known metabolic process in pyrimidine catabolism, where enzymes reduce the C5-C6 double bond to form dihydropyrimidines. umich.edu In a laboratory setting, powerful hydride-donating reagents like lithium aluminum hydride or sodium borohydride (B1222165) can potentially reduce the C=N bonds within the heterocyclic ring, leading to the formation of dihydropyrimidine (B8664642) or tetrahydropyrimidine (B8763341) derivatives. smolecule.com Such reactions fundamentally alter the electronic and structural properties of the heterocyclic core.

Table 3: Potential Reduction Products of this compound
Reducing AgentSite of ReductionExpected ProductReference
H₂/Pd-CVinyl C=C double bond4-Chloro-6-(2-ethoxyethyl)pyrimidineGeneral knowledge
NaBH₄, LiAlH₄Pyrimidine ring (C=N bonds)Dihydropyrimidine derivative smolecule.com

Table of Mentioned Chemical Compounds

Table 4: List of Chemical Compounds
Compound Name
This compound
2,3,4,5-tetrachloropyrimidine
2-amino-4-chloro-pyrimidine
4-chloro-6-ethoxy-2-(methylthio)pyrimidine
4-chloro-6-methoxy-2-(methylthio)pyrimidine
4-chloro-7H-pyrrolo[2,3-d]pyrimidine
4,6-dichloro-2-(methylthio)pyrimidine (B19916)
Chromium trioxide
Dihydropyrimidine
Dihydrouracil
Lithium aluminum hydride
Potassium permanganate
Pyrimidine-6-carbaldehyde
Pyrimidine-6-carboxylic acid
Sodium borohydride
Sodium ethoxide
Tetrahydropyrimidine
Thymine
Uracil

Cycloaddition Reactions (e.g., Hetero-Diels-Alder)

This compound possesses structural features that make it a candidate for participating in cycloaddition reactions, particularly the Hetero-Diels-Alder reaction. The Diels-Alder reaction is a powerful tool in organic synthesis for forming six-membered rings through a concerted [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.org A variation of this is the Hetero-Diels-Alder reaction, where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom. wikipedia.org

The pyrimidine ring is an electron-deficient heteroaromatic system, which makes it suitable to act as the 4π-electron component (the azadiene) in inverse-electron-demand Diels-Alder (IEDDA) reactions. wur.nlnih.gov In IEDDA reactions, the typical electronic demand is reversed: the diene is electron-poor, and the dienophile is electron-rich. wikipedia.org The reaction is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Low-Lying Unoccupied Molecular Orbital (LUMO) of the diene. wikipedia.org The presence of the electronegative nitrogen atoms and the chloro substituent in this compound lowers the energy of its LUMO, enhancing its reactivity toward electron-rich dienophiles. wur.nl

The ethoxyvinyl group attached at the C6 position is an electron-rich dienophile due to the electron-donating nature of the ethoxy group. This raises the possibility of intramolecular cycloaddition reactions, where the ethoxyvinyl side-chain acts as the dienophile and the pyrimidine ring itself acts as the diene. wur.nl Intramolecular Diels-Alder reactions are known to be efficient for constructing fused ring systems. masterorganicchemistry.com Studies on similar systems have shown that pyrimidines bearing ω-alkyne side-chains undergo intramolecular IEDDA reactions to form fused pyridines. wur.nl The reactivity in such intramolecular reactions is influenced by the nature of the linker and substituents on the pyrimidine ring; electron-withdrawing groups generally increase the reaction rate. wur.nl

In intermolecular reactions, the pyrimidine core can react with various electron-rich alkenes and alkynes. For instance, reactions of pyrimidine nucleosides containing vinyl groups with tetrazines (a class of electron-deficient dienes) proceed via IEDDA to form pyridazine (B1198779) adducts after oxidation. acs.org The mechanism for IEDDA reactions involving azadienes like pyrimidines or tetrazines typically involves three steps: (1) the initial [4+2] cycloaddition, (2) a retro-[4+2] cycloaddition with the elimination of a stable small molecule (like N₂ from tetrazines or HCN from pyrimidines), and (3) aromatization to form the final stable heterocyclic product. wur.nlnih.gov While some cycloadditions are concerted, computational studies on similar systems suggest that stepwise mechanisms involving zwitterionic intermediates can also occur, particularly when there is a significant polarity difference between the reactants. mdpi.com

Reaction TypeReactant Partner (Dienophile)Potential ProductMechanism Notes
Intermolecular IEDDA Electron-rich alkenes (e.g., Enol ethers, Enamines)Fused Pyridine SystemsPyrimidine acts as the 4π diene component. Reaction proceeds via a [4+2] cycloaddition followed by elimination (e.g., of HCN). wur.nlnih.gov
Intermolecular IEDDA YnaminesSubstituted PyrimidinesPreferential addition across C5/N2 of a tetrazine diene, showcasing alternative cycloaddition modes. nih.gov
Intramolecular IEDDA The compound's own ethoxyvinyl groupFused Dihydropyridine derivativeThe pyrimidine C4-N3-C2-C5 system could act as the diene with the C6-vinyl group as the dienophile. wur.nlmasterorganicchemistry.com
Stepwise Cycloaddition Polar dienophilesZwitterionic intermediates leading to cycloadductsMay compete with the concerted mechanism, especially with highly polarized reactants. mdpi.com

Intramolecular and Intermolecular Reactions Involving the Pyrimidine Ring System

Ring-Opening and Ring-Transformation Mechanisms

The pyrimidine ring, while aromatic, is susceptible to nucleophilic attack, which can lead to ring-opening and subsequent transformation into other heterocyclic systems. This reactivity is enhanced by the presence of electron-withdrawing groups and good leaving groups, such as the chloro atom at the C4 position of this compound. The positions most susceptible to nucleophilic attack are the electron-deficient C2, C4, and C6 atoms. wikipedia.org

A well-documented mechanism for such transformations is the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) pathway. Evidence from studies on related 4-chloropyrimidines shows that strong nucleophiles, such as the amide ion (NH₂⁻), preferentially attack the C6 position. wur.nl This initial addition forms a σ-adduct intermediate. Following this addition, the pyrimidine ring opens, typically through the cleavage of the C(5)-C(6) or N(1)-C(6) bond, to yield an acyclic intermediate. wur.nlresearchgate.net This open-chain species contains multiple reactive functional groups that can undergo intramolecular cyclization to form a new, stable heterocyclic ring. For example, the reaction of 4-chloro-2-phenylpyrimidine (B179847) with potassium amide in liquid ammonia (B1221849) leads to the formation of a 1,3,5-triazine (B166579) derivative. wur.nl The proposed mechanism involves the initial attack of the amide ion at C6, followed by C(5)-C(6) bond cleavage and subsequent recyclization. wur.nl

The course of the reaction—whether it results in simple substitution or a full ring transformation—depends on several factors, including the nature of the nucleophile, the substituents on the pyrimidine ring, and the reaction conditions. wur.nl Strong nucleophiles and drastic conditions (e.g., KNH₂ in liquid ammonia) favor ring transformations, whereas weaker nucleophiles may only result in substitution of the chlorine atom. wur.nl Quaternization of one of the ring nitrogen atoms significantly enhances the pyrimidine's susceptibility to nucleophilic attack, allowing ring transformations to occur under much milder conditions. wur.nl Even weak nucleophiles like water can induce ring-opening in certain pyrimidine derivatives, particularly under acidic or basic conditions that promote the formation of cationic or anionic pyrimidine species, respectively. rsc.orgumich.edu

NucleophilePosition of Initial AttackAcyclic IntermediateResulting Heterocycle
Amide ion (NH₂⁻)C6Diazabutadiene derivative1,3,5-Triazine wur.nl
Hydrazine (B178648) (N₂H₄)C2 or C4-Pyrazole, 1,2,4-Triazole wur.nl
Hydroxylamine (NH₂OH)C2 or C4-Isoxazole wur.nl
Secondary AminesC6Aza-Zincke imineVinamidinium salt (after hydrolysis) researchgate.net
Hydroxide ion (OH⁻)C2 or C4-Nitriles (via cleavage) rsc.org

C-H Functionalization Methodologies

Direct C-H functionalization has become a cornerstone of modern organic synthesis, offering an atom-economical way to create complex molecules by directly converting C-H bonds into new C-C or C-heteroatom bonds, thus avoiding the need for pre-functionalized substrates. thieme-connect.com For the pyrimidine ring system, direct C-H functionalization provides a powerful means to introduce substituents at positions not easily accessed through classical nucleophilic aromatic substitution.

One major strategy involves deprotonative metalation . This method uses a strong base, often an organolithium reagent, to deprotonate the most acidic C-H bond on the ring. The resulting organometallic intermediate can then react with various electrophiles. For pyrimidines, the C-H bond acidity generally follows the order C4/C6 > C2 > C5. The presence of substituents significantly influences which proton is removed.

Another powerful approach is directing group-assisted C-H activation . In this strategy, a functional group on a substituent directs a transition metal catalyst (commonly palladium, rhodium, or cobalt) to activate a specific C-H bond, typically in an ortho position. researchgate.net The pyrimidine ring nitrogen atoms themselves can act as directing groups. For instance, in 2-pyrimidylanilines, the pyrimidine moiety serves as an efficient directing group for the ortho-C-H borylation of the aniline (B41778) ring in a metal-free process. rsc.org

Recent advances have also focused on the direct C-H functionalization of the pyrimidine ring itself. Palladium-catalyzed cross-coupling reactions have been used for the C(4), C(5), and/or C(6) (hetero)arylation of pyrimidines. researchgate.net These methods often proceed via a concerted metalation-deprotonation mechanism or through the formation of an intermediate σ-adduct. researchgate.net The development of these techniques allows for the late-stage functionalization of complex molecules containing a pyrimidine core, which is highly valuable in medicinal chemistry and materials science. nih.gov

MethodologyTarget PositionReagents/CatalystBond FormedMechanism Highlights
Deprotonative MetalationC4/C6, C2Organolithium reagents (e.g., LDA, n-BuLi) then an electrophileC-C, C-HalogenFormation of a lithiated pyrimidine intermediate. thieme-connect.com
Directed C-H Borylationortho to directing groupBBr₃ (metal-free)C-BLewis acid-base adduct formation between the pyrimidine nitrogen and BBr₃ directs borylation. rsc.org
Palladium-Catalyzed ArylationC5Pd(OAc)₂, Ligands, Aryl HalideC-C (Aryl)Direct arylation often involves a concerted metalation-deprotonation pathway. thieme-connect.comresearchgate.net
Rhodium/Cobalt-Catalyzed AnnulationC5, C6Cp*Co(III), AlkynesC-CDual C-H bond activation to build new fused rings onto the pyridine/pyrimidine core. researchgate.net

Advanced Spectroscopic Characterization Methodologies for E 4 Chloro 6 2 Ethoxyvinyl Pyrimidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and stereochemistry of (E)-4-Chloro-6-(2-ethoxyvinyl)pyrimidine. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the pyrimidine (B1678525) ring protons, the vinyl protons, and the ethoxy group protons. The protons on the pyrimidine ring are expected to appear as singlets or doublets in the aromatic region. The vinyl protons' chemical shifts and coupling constants are particularly diagnostic. The large coupling constant (typically >12 Hz) between the two vinyl protons would confirm the (E)-stereochemistry of the double bond. The ethoxy group would be characterized by a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a classic ethyl pattern.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon atoms of the pyrimidine ring would resonate at distinct chemical shifts, influenced by the nitrogen atoms and the chloro substituent. The two vinyl carbons would also have characteristic shifts, as would the methylene and methyl carbons of the ethoxy group.

While specific experimental data for this compound is not widely published, data from the closely related compound, 4-chloro-6-ethoxy-2-(methylthio)pyrimidine, can provide valuable insights into the expected chemical shifts for the pyrimidine and ethoxy moieties. For this related compound, the pyrimidine ring proton appears as a singlet at 6.37 ppm, the ethoxy methylene quartet at 4.41 ppm, and the methyl triplet at 1.37 ppm. The pyrimidine carbons appear at 172.7, 169.4, and 160.2 ppm, while the ring carbon bearing the proton appears at 102.4 ppm.

Predicted ¹H and ¹³C NMR Data for this compound

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Predicted ¹³C Chemical Shift (δ, ppm)
Pyrimidine-H5 ~7.2 s - ~110-115
Pyrimidine-H2 ~8.7 s - ~158-160
Vinyl-H (α to pyrimidine) ~6.0-6.5 d ~13 ~105-110
Vinyl-H (β to pyrimidine) ~7.0-7.5 d ~13 ~140-145
-OCH₂- ~4.1-4.4 q ~7 ~65-70
-CH₃ ~1.3-1.5 t ~7 ~14-16
Pyrimidine-C4 - - - ~160-163
Pyrimidine-C6 - - - ~165-168

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for unequivocally confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy (typically within 5 ppm), HRMS allows for the determination of the precise molecular formula.

For this compound, the molecular formula is C₈H₉ClN₂O. The theoretical exact mass can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). HRMS analysis would be expected to yield a molecular ion peak corresponding to this calculated mass, thereby confirming the molecular formula and ruling out other possibilities with the same nominal mass. The presence of chlorine would also be evident from the characteristic isotopic pattern, with a peak for the ³⁷Cl isotope appearing at M+2 with roughly one-third the intensity of the molecular ion peak.

Calculated HRMS Data for this compound

Molecular Formula Ion Calculated Exact Mass (m/z)
C₈H₉³⁵ClN₂O [M+H]⁺ 185.0476
C₈H₉³⁷ClN₂O [M+H]⁺ 187.0447
C₈H₉³⁵ClN₂O [M+Na]⁺ 207.0296
C₈H₉³⁷ClN₂O [M+Na]⁺ 209.0266

Vibrational (Infrared) and Electronic (UV-Visible) Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For this compound, the IR spectrum would display characteristic absorption bands. Key expected vibrations include C-H stretching from the aromatic pyrimidine ring and the aliphatic ethoxy group, C=C and C=N stretching vibrations from the pyrimidine ring and the vinyl group, and C-O and C-Cl stretching bands. The C=C stretching of the vinyl group is a particularly important diagnostic peak.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Conjugated systems, such as the one present in this compound (pyrimidine ring conjugated with the vinyl group), typically exhibit strong absorption in the UV region. The spectrum would likely show π → π* transitions characteristic of this extended conjugation. The position of the maximum absorbance (λmax) is indicative of the extent of the conjugated system. For the related compound 4-chloro-6-ethoxy-2-(methylthio)pyrimidine, UV absorption maxima are observed at 255 nm and 276 nm. The extended conjugation in the title compound would likely shift these absorptions to slightly longer wavelengths.

Key Spectroscopic Data Table

Spectroscopic Technique Feature Expected Observation
¹H NMR Vinyl Protons Two doublets with J ≈ 13 Hz
Ethoxy Group Quartet and Triplet
¹³C NMR Pyrimidine Carbons Resonances in the 110-170 ppm range
HRMS Molecular Ion [M+H]⁺ m/z ≈ 185.0476 (for ³⁵Cl)
IR C=C Stretch (vinyl) ~1640-1610 cm⁻¹
C-O Stretch (ether) ~1250-1050 cm⁻¹
C-Cl Stretch ~800-600 cm⁻¹
UV-Vis λmax ~260-290 nm

Computational and Theoretical Chemistry Studies of E 4 Chloro 6 2 Ethoxyvinyl Pyrimidine

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful computational tool in quantum chemistry for investigating the properties of molecular systems. By approximating the many-electron Schrödinger equation, DFT allows for the detailed study of electronic structure and the prediction of various chemical properties with a favorable balance between accuracy and computational cost. For a molecule such as (E)-4-Chloro-6-(2-ethoxyvinyl)pyrimidine, DFT calculations provide critical insights into its behavior at a molecular level.

Investigation of Electronic Structure and Reactivity

DFT calculations are instrumental in elucidating the electronic structure of this compound, which in turn governs its chemical reactivity. The pyrimidine (B1678525) ring, being electron-deficient, is inherently susceptible to nucleophilic attack. The presence of a chlorine atom at the 4-position further enhances this electrophilicity. Computational studies on similar 2,4-dichloroquinazolines and 4-chloropyrimidines have shown that the carbon atom attached to the chlorine is a primary site for nucleophilic aromatic substitution (SNAr). mdpi.com DFT calculations reveal that the carbon at the 4-position possesses a significant partial positive charge and a high coefficient for the Lowest Unoccupied Molecular Orbital (LUMO), making it highly susceptible to nucleophilic attack. mdpi.com

Table 1: Calculated Global Reactivity Descriptors for a Representative Pyrimidine Derivative Note: This table presents typical values for a related pyrimidine structure calculated using DFT (B3LYP/6-31G) to illustrate the type of data generated. Specific values for this compound would require dedicated calculation.*

ParameterValueDescription
Ionization Potential (I)7.85 eVEnergy required to remove an electron.
Electron Affinity (A)1.22 eVEnergy released when an electron is added.
Global Hardness (η)3.32 eVResistance to change in electron distribution.
Electronegativity (χ)4.54 eVPower to attract electrons.
Electrophilicity Index (ω)3.09 eVPropensity to accept electrons.

Prediction and Correlation of Spectroscopic Parameters (e.g., DFT-NMR, UV-Vis)

A significant application of DFT is the prediction of spectroscopic data, which serves as a crucial link between theoretical models and experimental results. By calculating molecular properties in the presence of a magnetic or oscillating electric field, DFT can generate theoretical NMR and UV-Vis spectra.

For NMR spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within the DFT framework to calculate the magnetic shielding tensors for each nucleus. These tensors are then used to predict the ¹H and ¹³C NMR chemical shifts. Theoretical calculations performed on similar heterocyclic compounds have shown excellent linear correlation between the computed and experimental chemical shifts, aiding in the correct assignment of complex spectra. researchgate.net Discrepancies between calculated and experimental values can often be attributed to solvent effects, which can also be modeled in more advanced calculations.

In the realm of UV-Vis spectroscopy, Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths. rsc.org These calculations can predict the absorption maxima (λ_max) corresponding to electronic excitations, such as π→π* and n→π* transitions, which are characteristic of heteroaromatic systems like pyrimidine. By comparing the computed spectrum with experimental data, researchers can confirm the molecular structure and understand the nature of the electronic transitions involved. rsc.orgsemanticscholar.org

Table 2: Representative Comparison of Experimental vs. DFT-Calculated ¹³C NMR Chemical Shifts (δ, ppm) Note: This table is an illustrative example based on studies of substituted pyrimidines. The values are not specific to this compound.

Carbon AtomExperimental δ (ppm)Calculated δ (ppm)
C2160.5161.2
C4163.8164.5
C5115.3116.0
C6158.1158.9

Analysis of Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy and spatial distribution of these orbitals provide deep insights into the molecule's electronic behavior. acadpubl.eumalayajournal.org

The HOMO represents the ability to donate an electron and is associated with nucleophilic character. In a molecule like this compound, the HOMO is typically distributed over the more electron-rich parts of the molecule, such as the ethoxyvinyl group and the nitrogen atoms. The LUMO, conversely, represents the ability to accept an electron and relates to electrophilic character. For this compound, the LUMO is expected to be localized primarily on the electron-deficient pyrimidine ring, particularly on the carbon atoms at positions 4 and 2, making them susceptible to nucleophilic attack. mdpi.com The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for molecular stability; a larger gap implies higher stability and lower chemical reactivity. acadpubl.eumalayajournal.org

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and predict sites for electrophilic and nucleophilic reactions. researchgate.net The MEP surface is colored based on the electrostatic potential value: red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, MEP analysis would likely show negative potential around the nitrogen atoms and the oxygen of the ethoxy group, identifying them as nucleophilic centers. Conversely, positive potential would be concentrated around the hydrogen atoms and, significantly, the C4-carbon attached to the chlorine atom, confirming it as a prime electrophilic site. researchgate.net

Table 3: Typical FMO Energies for a Chloropyrimidine Derivative Note: These values are illustrative and derived from general DFT studies on similar heterocyclic systems.

OrbitalEnergy (eV)
HOMO-7.15
LUMO-1.50
Energy Gap (ΔE)5.65

In Silico Modeling Techniques for Molecular Interaction Studies (Methodological Focus)

In silico modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. aip.org This method is invaluable in medicinal chemistry for understanding how a potential drug molecule, such as this compound, might interact with a biological target, typically a protein or enzyme. mdpi.comnih.gov

The molecular docking process begins with the three-dimensional structures of both the ligand (this compound) and the target protein. The protein structure is often obtained from crystallographic databases like the Protein Data Bank (PDB). The methodology involves several key steps:

Preparation of Receptor and Ligand: The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning atomic charges. The ligand's geometry is optimized to its lowest energy conformation, often using DFT or other quantum mechanical methods.

Defining the Binding Site: A specific region on the target protein, known as the binding pocket or active site, is defined. This is typically a cavity on the protein surface where the ligand is expected to bind.

Docking Algorithm: A search algorithm is used to explore various possible conformations and orientations of the ligand within the binding site. These algorithms systematically or stochastically sample the conformational space to find the most favorable binding modes.

Scoring Function: Each generated pose is evaluated using a scoring function, which estimates the binding free energy (ΔG) of the ligand-protein complex. aip.org Lower binding energy scores typically indicate more favorable interactions. These functions account for forces such as hydrogen bonding, van der Waals interactions, electrostatic interactions, and desolvation penalties.

For pyrimidine derivatives, docking studies have been methodologically applied to investigate interactions with various enzymes, such as dihydrofolate reductase (DHFR) and Epidermal Growth Factor Receptor (EGFR) kinase. aip.orgtandfonline.com The results of these simulations provide a detailed atomic-level view of the binding mode, identifying key amino acid residues that form hydrogen bonds or hydrophobic interactions with the pyrimidine core, the chloro-substituent, or the side chain. This information is crucial for explaining the molecule's biological activity and for guiding the rational design of more potent and selective analogs.

Applications of E 4 Chloro 6 2 Ethoxyvinyl Pyrimidine As a Synthetic Building Block and Chemical Intermediate

Role in the Synthesis of Diverse Heterocyclic Frameworks

The inherent reactivity of (E)-4-Chloro-6-(2-ethoxyvinyl)pyrimidine makes it an invaluable precursor for the synthesis of a wide array of heterocyclic compounds. The chloro substituent at the 4-position is susceptible to nucleophilic aromatic substitution, while the ethoxyvinyl group can participate in various cycloaddition and condensation reactions. This dual reactivity allows for a modular approach to the construction of fused and polysubstituted pyrimidine (B1678525) derivatives.

Precursor for Fused Pyrimidine Systems

Fused pyrimidine systems are of significant interest due to their prevalence in pharmacologically active molecules. This compound can serve as a key intermediate in the synthesis of several important fused heterocyclic scaffolds, including Pyrazolo[1,5-a]pyrimidines, Pyrido[3,4-d]pyrimidines, and Pyrano[2,3-d]pyrimidines.

The general strategy for the synthesis of these fused systems involves a two-step process: initial displacement of the chloro group by a suitable binucleophilic reagent, followed by an intramolecular cyclization reaction involving the ethoxyvinyl moiety.

Pyrazolo[1,5-a]pyrimidines: The synthesis of the Pyrazolo[1,5-a]pyrimidine core can be envisioned through the reaction of this compound with hydrazine (B178648) or its derivatives. The initial nucleophilic substitution at the C4 position would be followed by an intramolecular cyclization and subsequent aromatization to yield the desired fused heterocyclic system.

Pyrido[3,4-d]pyrimidines: Similarly, reaction with various amino-substituted precursors can lead to the formation of the Pyrido[3,4-d]pyrimidine scaffold. For instance, condensation with a β-enamino ketone or a related species could initiate a sequence of reactions culminating in the fused pyridone ring.

Pyrano[2,3-d]pyrimidines: The construction of the Pyrano[2,3-d]pyrimidine system can be achieved through a hetero-Diels-Alder reaction or a Michael addition-cyclization sequence. The electron-rich ethoxyvinyl group can react with a suitable dienophile or an activated methylene (B1212753) compound, leading to the formation of the pyran ring fused to the pyrimidine core. nih.gov

Fused SystemGeneral Synthetic StrategyKey Reagents
Pyrazolo[1,5-a]pyrimidinesNucleophilic substitution followed by intramolecular cyclizationHydrazine derivatives
Pyrido[3,4-d]pyrimidinesCondensation and intramolecular cyclizationβ-Enamino ketones, cyanoacetamides
Pyrano[2,3-d]pyrimidinesHetero-Diels-Alder or Michael addition-cyclizationElectron-deficient alkenes, active methylene compounds

Synthesis of Polysubstituted Pyrimidine Derivatives for Chemical Libraries

The development of chemical libraries of diverse small molecules is a cornerstone of modern drug discovery. acs.orgnih.gov Polysubstituted pyrimidines are highly sought-after scaffolds for such libraries due to their proven track record as pharmacophores. gsconlinepress.com this compound provides an excellent starting point for the generation of such libraries through combinatorial chemistry approaches. nih.govwikipedia.org

The sequential and regioselective functionalization of the C4 and C6 positions allows for the introduction of a wide range of substituents. The chloro group can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols, through well-established substitution reactions. Subsequently, the ethoxyvinyl group can be transformed into other functionalities, such as a carbonyl group or a different substituted vinyl group, further expanding the diversity of the resulting library.

PositionReaction TypeExample Reagents/ConditionsResulting Functionality
C4Nucleophilic Aromatic SubstitutionR-NH2, R-OH, R-SH-NHR, -OR, -SR
C6 (via ethoxyvinyl)HydrolysisAcidic conditions-C(O)CH3
Cross-coupling reactionsOrganoboronic acids (Suzuki coupling)-CH=CHR

Contributions to Complex Organic Molecule Synthesis

While the primary application of this compound lies in the construction of heterocyclic systems, its reactive handles also make it a potential building block in the total synthesis of more complex natural products and other intricate organic molecules. The pyrimidine core itself is a feature in a number of natural products, and the ability to introduce and modify substituents at the C4 and C6 positions provides a strategic advantage in a synthetic campaign.

The ethoxyvinyl group, in particular, can be a precursor to an aldehyde or a ketone functionality through hydrolysis. This transformation unmasks a reactive carbonyl group that can participate in a variety of carbon-carbon bond-forming reactions, such as aldol (B89426) condensations, Wittig reactions, and Grignard additions, allowing for the elaboration of complex side chains.

Utility in Material Science and Polymer Chemistry

The application of pyrimidine derivatives extends beyond the realm of medicinal chemistry into material science and polymer chemistry. rsc.org The nitrogen atoms in the pyrimidine ring can act as ligands for metal coordination, making pyrimidine-containing molecules attractive for the construction of metal-organic frameworks (MOFs) and coordination polymers. These materials can exhibit interesting properties such as porosity, luminescence, and catalysis.

Furthermore, the vinyl group in this compound suggests its potential as a monomer in polymerization reactions. Copolymerization with other vinyl monomers could lead to the development of novel polymers with tailored properties, where the pyrimidine unit is incorporated into the polymer backbone or as a pendant group. Such polymers could find applications as functional materials with specific optical, electronic, or thermal properties. The presence of the chloro group offers a further site for post-polymerization modification, allowing for the fine-tuning of the material's characteristics.

Future Research Directions and Perspectives for E 4 Chloro 6 2 Ethoxyvinyl Pyrimidine

Exploration of Novel and Efficient Synthetic Pathways

While established methods for the synthesis of substituted pyrimidines exist, the pursuit of more efficient, sustainable, and diverse synthetic routes for "(E)-4-Chloro-6-(2-ethoxyvinyl)pyrimidine" and its analogs remains a critical area of research. Future investigations should focus on the development of methodologies that offer improved yields, reduced reaction times, and greater functional group tolerance.

Key areas for exploration include:

Multicomponent Reactions: Designing one-pot, multicomponent reactions could provide rapid access to a library of derivatives. For instance, a [3+3] or [4+2] cycloaddition strategy could be explored to construct the pyrimidine (B1678525) core with the desired substituents in a single step.

Flow Chemistry and Microwave-Assisted Synthesis: These technologies can significantly accelerate reaction rates, improve yields, and enhance safety. acs.orgresearchgate.net Their application to the synthesis of "this compound" could lead to more scalable and environmentally friendly processes.

Late-Stage Functionalization: Developing methods for the late-stage introduction of the chloro and ethoxyvinyl groups onto a pre-functionalized pyrimidine ring would offer greater flexibility in the synthesis of complex analogs.

Synthetic StrategyPotential AdvantagesKey Research Focus
Multicomponent ReactionsHigh atom economy, reduced waste, rapid library synthesisIdentification of suitable starting materials and catalysts.
Flow ChemistryPrecise control over reaction parameters, enhanced safety, scalabilityOptimization of reactor design and reaction conditions.
Microwave-Assisted SynthesisReduced reaction times, improved yieldsExploration of solvent-free conditions and novel catalysts. acs.org

In-Depth Investigation of Underexplored Reaction Mechanisms and Regioselectivity

The reactivity of the two distinct positions on the pyrimidine ring (C4-chloro and C6-ethoxyvinyl) is pivotal for its utility as a chemical intermediate. A deeper understanding of the mechanisms governing its reactions and the factors controlling regioselectivity is essential for predictable and efficient synthesis of new derivatives.

Future mechanistic studies should address:

Nucleophilic Aromatic Substitution (SNAr) at C4: While SNAr reactions at the C4 position of 2,4-dichloropyrimidines are generally favored, the electronic influence of the C6-(E)-2-ethoxyvinyl group on this regioselectivity warrants a thorough investigation. wuxiapptec.comacs.orgstackexchange.com Computational studies, such as Density Functional Theory (DFT), could elucidate the transition states and intermediate structures, providing insights into the reaction pathways. wuxiapptec.com

Reactivity of the Ethoxyvinyl Group: The vinyl ether moiety is susceptible to various transformations, including hydrolysis, cycloadditions, and cross-coupling reactions. Mechanistic studies on these reactions will enable chemists to selectively modify this part of the molecule without affecting the C4-chloro position.

Influence of Reaction Conditions: A systematic study of how solvents, bases, and temperature affect the regioselectivity of reactions involving both functional groups is needed to develop highly selective synthetic protocols. researchgate.net

Development of Advanced Catalytic Systems for Enhanced Chemical Transformations

Catalysis offers a powerful tool for activating and transforming the "this compound" core. The development of novel and more efficient catalytic systems will be instrumental in expanding the synthetic utility of this compound.

Promising avenues for research include:

Palladium-Catalyzed Cross-Coupling Reactions: The C4-chloro group is an ideal handle for Suzuki, Stille, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. researchgate.netfigshare.com Research should focus on developing catalysts with high turnover numbers and broad substrate scope, enabling the introduction of a wide array of aryl, heteroaryl, alkyl, and amino substituents.

Cobalt and Nickel Catalysis: Exploring less expensive and more earth-abundant metals like cobalt and nickel as catalysts for cross-coupling reactions can provide more sustainable alternatives to palladium. nih.govnih.gov

Photoredox Catalysis: This emerging field could enable novel transformations of the pyrimidine core under mild conditions, such as C-H functionalization or the introduction of radical-based modifications.

Catalytic SystemTarget TransformationPotential Advantages
Palladium-based CatalystsC-C and C-N bond formation at C4High efficiency and functional group tolerance. researchgate.net
Cobalt/Nickel-based CatalystsCross-coupling reactionsCost-effective and sustainable. nih.govnih.gov
Photoredox CatalysisNovel C-H functionalizationMild reaction conditions, unique reactivity.

Design and Synthesis of Next-Generation Chemical Intermediates with Tunable Reactivity

Building upon a solid foundation of synthetic methods and mechanistic understanding, the ultimate goal is to leverage "this compound" for the creation of novel chemical intermediates with precisely controlled reactivity. These next-generation building blocks will serve as platforms for the efficient synthesis of complex molecules with desired properties.

Future design and synthesis efforts should focus on:

Bifunctional Intermediates: By selectively modifying either the C4 or C6 position, a diverse range of bifunctional intermediates can be prepared. For example, replacing the chlorine with a boronic ester would create an intermediate poised for a subsequent Suzuki coupling at a different site.

Scaffolds for Fragment-Based Drug Discovery: The pyrimidine core can be elaborated with various fragments to create a library of compounds for screening against biological targets. The tunable reactivity of the chloro and ethoxyvinyl groups allows for the systematic exploration of chemical space.

Precursors for Fused Heterocyclic Systems: The ethoxyvinyl group can participate in cyclization reactions to form fused ring systems, such as pyrimido[4,5-b]pyridines or other biologically relevant scaffolds.

By pursuing these future research directions, the scientific community can fully exploit the synthetic potential of "this compound," paving the way for the discovery of new medicines, materials, and chemical technologies.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling (E)-4-Chloro-6-(2-ethoxyvinyl)pyrimidine in laboratory settings?

  • Methodological Answer :

  • Protective Equipment : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for volatile steps or if inhalation risks exist .
  • Waste Management : Segregate halogenated waste in designated containers and dispose via certified hazardous waste services to avoid environmental contamination .
  • Emergency Measures : Maintain eyewash stations and safety showers accessible. For spills, use inert adsorbents (e.g., vermiculite) and avoid direct contact .

Q. What synthetic routes are commonly employed for the preparation of this compound?

  • Methodological Answer :

  • Nucleophilic Substitution : React 4,6-dichloropyrimidine with ethoxyvinyl Grignard reagents under anhydrous conditions (THF, −78°C to RT). Monitor via TLC .
  • Cross-Coupling : Use Suzuki-Miyaura coupling with Pd(PPh₃)₄ catalyst, K₂CO₃ base, and 2-ethoxyvinylboronic acid in DMF/H₂O (3:1) at 80°C .
  • Optimization : Adjust stoichiometry (1:1.2 pyrimidine:boronic acid), inert atmosphere (N₂/Ar), and reflux time (12–24 hr) for >90% yield .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing purity and structure?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR in CDCl₃ to identify ethoxyvinyl protons (δ 4.1–4.3 ppm, OCH₂CH₃) and pyrimidine ring carbons (δ 155–160 ppm) .
  • HPLC-MS : Reverse-phase C18 column (MeCN/H₂O gradient) with ESI-MS for purity (>95%) and molecular ion confirmation (m/z calc. 211.06) .
  • X-ray Crystallography : Solve crystal structure using SHELXL for bond angles/geometry validation. Apply empirical absorption corrections (e.g., spherical harmonics in SHELX) .

Advanced Research Questions

Q. How can researchers resolve contradictions between crystallographic data and computational modeling predictions?

  • Methodological Answer :

  • Data Reconciliation : Compare experimental (XRD) and DFT-optimized structures (B3LYP/6-31G*). Analyze dihedral angles (ethoxyvinyl vs. pyrimidine plane) for conformational mismatches .
  • Absorption Correction : Apply Blessing’s spherical harmonic model in SHELXL to address anisotropic diffraction artifacts, improving R-factor agreement (<5%) .
  • Validation Tools : Use PLATON ADDSYM to check for missed symmetry and Mercury CSD for packing-effect analysis .

Q. What mechanistic insights guide regioselective functionalization in cross-coupling reactions?

  • Methodological Answer :

  • Site Reactivity : The 4-chloro group is more electrophilic than C6 due to electron-withdrawing pyrimidine ring effects. Prioritize C4 for Pd-catalyzed couplings .
  • Leaving Group Effects : Compare Cl vs. OTf at C4: OTf enhances oxidative addition kinetics but requires dry conditions. Use Cl for cost-effective protocols .
  • Solvent Screening : Test polar aprotic solvents (DMF > DMSO) to stabilize transition states. Additives like TBAB improve boronic acid solubility .

Q. What experimental strategies analyze the hydrolytic stability of the ethoxyvinyl group under varying pH?

  • Methodological Answer :

  • Kinetic Studies : Incubate compound in buffers (pH 1–13) at 37°C. Sample aliquots at intervals (0–72 hr) for HPLC quantification of degradation products .
  • Activation Energy : Perform Arrhenius analysis (20–50°C) in pH 7.4 PBS. Calculate Eₐ via linear regression of ln(k) vs. 1/T .
  • Structural Probes : Use ¹H NMR to track vinyl proton shifts (δ 6.5–7.0 ppm) during hydrolysis. Confirm ethoxy loss via GC-MS for ethanol detection .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.